molecular formula C4H8N2O2 B12106491 N-acetyl-2-aminoacetamide

N-acetyl-2-aminoacetamide

Cat. No.: B12106491
M. Wt: 116.12 g/mol
InChI Key: UUBCNZXOFCAIOX-UHFFFAOYSA-N
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Description

N-acetyl-2-aminoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-aminoacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-2-aminoacetamide can be synthesized through several methods. One common approach involves the acetylation of 2-aminoacetamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale acetylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-aminoacetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and 2-aminoacetamide.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Acetic acid, 2-aminoacetamide.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-acetyl-2-aminoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-acetyl-2-aminoacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can influence various biochemical pathways and cellular processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

    N-acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.

    N-acetylcysteine: An acetylated form of the amino acid cysteine.

    N-acetylmethionine: An acetylated form of the amino acid methionine.

Uniqueness: N-acetyl-2-aminoacetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-acetyl-2-aminoacetamide

InChI

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)2-5/h2,5H2,1H3,(H,6,7,8)

InChI Key

UUBCNZXOFCAIOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CN

Origin of Product

United States

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